molecular formula C6H4BrClN2O2 B1649547 Methyl 6-bromo-5-chloropyrazine-2-carboxylate CAS No. 1017603-87-0

Methyl 6-bromo-5-chloropyrazine-2-carboxylate

Cat. No. B1649547
M. Wt: 251.46
InChI Key: PMNRFTVMUXRTFN-UHFFFAOYSA-N
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Patent
US07691863B2

Procedure details

A mixture of 6-bromo-5-hydroxy-pyrazine-2-carboxylic acid methyl ester and 9.75 mL (10.7 mmol) POCl3 was refluxed for 3 h and subsequently quenched with 200 g ice. The mixture was extracted with DCM, the combined organic phases were dried with MgSO4 and evaporated to dryness the residue was purified by column chromatography on silica eluting with a gradient formed from ethyl acetate and heptane. The product fractions were combined and evaporated to dryness to yield 0.95 g (29%) of the title compound as light yellow solid. 300-MHz-1H-NMR (DMSO): δ=9.00 (s, 1H, 3-H), d=4.04 (s, 3H, OMe).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9.75 mL
Type
reactant
Reaction Step One
Yield
29%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](O)=[C:7]([Br:12])[N:6]=1)=[O:4].O=P(Cl)(Cl)[Cl:15]>>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([Cl:15])=[C:7]([Br:12])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=NC(=C(N=C1)O)Br
Name
Quantity
9.75 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
subsequently quenched with 200 g ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness the residue
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from ethyl acetate and heptane
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=C(N=C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.